molecular formula C14H20FNO3S B2412050 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide CAS No. 1396806-64-6

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Cat. No.: B2412050
CAS No.: 1396806-64-6
M. Wt: 301.38
InChI Key: WZDAZOZZQXMTNW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is an organic compound that features a fluorophenoxy group, a hydroxy-methyl-thio butyl chain, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-fluorophenoxy acetic acid intermediate.

    Formation of the Hydroxy-Methyl-Thio Butyl Chain: The next step involves the synthesis of the 2-hydroxy-2-methyl-4-(methylthio)butylamine intermediate. This can be achieved through the reaction of 2-methyl-2-hydroxybutanoic acid with methanethiol in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates. The 2-fluorophenoxy acetic acid intermediate is reacted with the hydroxy-methyl-thio butylamine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the hydroxy-methyl-thio butyl chain can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-iodophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. This can result in enhanced biological activity and better pharmacokinetic profiles.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-6-4-3-5-11(12)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAZOZZQXMTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)COC1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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